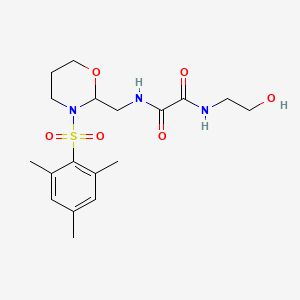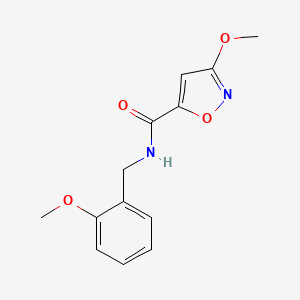
3-methoxy-N-(2-methoxybenzyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Methoxybenzyl is a component that includes a methoxy group (-OCH3) attached to a benzyl group . Carboxamide refers to a functional group consisting of a carbonyl group (C=O) linked to an amine group (NH2).
Synthesis Analysis
Isoxazoles can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Methoxybenzyl compounds can be synthesized through reactions at the benzylic position .Molecular Structure Analysis
The molecular structure of these components can be analyzed using various techniques. For example, the structure of methoxybenzyl alcohol, a related compound, is available as a 2D Mol file .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, isoxazole has a molar mass of 69.06202 g/mol, a density of 1.075 g/ml, and a boiling point of 95 °C .科学的研究の応用
Synthesis and Characterization
- Synthesis of Pyrazole and Pyrimidine Derivatives : A study involved synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for cancer research applications (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Inhibition of Cell Adhesion : Research identified that certain carboxamides, including those related to 3-methoxy-N-(2-methoxybenzyl)isoxazole-5-carboxamide, could inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This suggests their potential role in anti-inflammatory treatments (Boschelli et al., 1995).
Pharmaceutical Applications
- Development of Anti-depressants : A study on the design and synthesis of 3-ethoxyquinoxalin-2-carboxamides, structurally similar to the given compound, showed potential as 5-HT3 receptor antagonists, suggesting their use in treating depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Chemical Protection Strategies
- Carboxamide Protecting Group Development : A study introduced a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), which is relevant for protecting carboxamide groups in complex synthetic chemistry. This group can be removed under mild basic conditions, showing its versatility in synthetic applications (Muranaka, Ichikawa, & Matsuda, 2011).
Potential Herbicidal Applications
- Isoxazolecarboxamides in Herbicides : Research on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, similar in structure to the compound , revealed their potential as herbicides. These compounds showed significant preemergent and postemergent herbicidal activity against various weeds (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
作用機序
Target of Action
The compound “3-methoxy-N-(2-methoxybenzyl)isoxazole-5-carboxamide” is an isoxazole derivative. Isoxazole rings are found in a variety of biologically active compounds, suggesting that this compound could interact with biological targets .
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Given the diverse biological activities of isoxazole derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-6-4-3-5-9(10)8-14-13(16)11-7-12(18-2)15-19-11/h3-7H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSMJZNTWZBJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

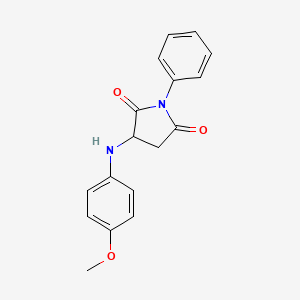
![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
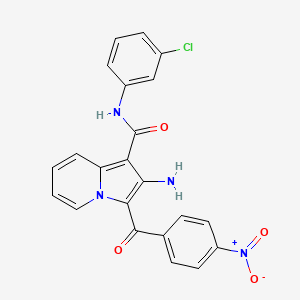
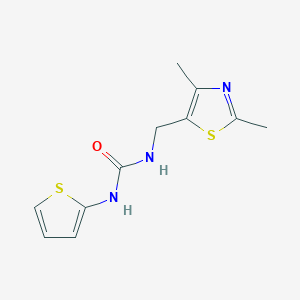
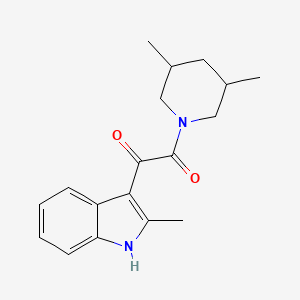
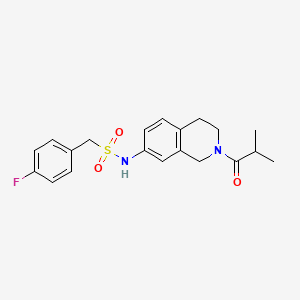
![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)
![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)
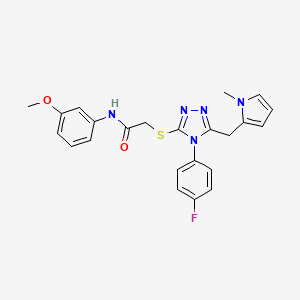
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)
